N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
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Overview
Description
The compound “N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . These derivatives have been designed and synthesized for the treatment of Alzheimer’s disease (AD) as acetylcholinesterase inhibitors (AChEIs) .
Molecular Structure Analysis
The compound has been characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra . The IR Ranges (ATR, cm−1) are as follows: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .Chemical Reactions Analysis
The compound is likely to be involved in acetylcholinesterase inhibitory activities . The exact chemical reactions involving this compound are not specified in the available literature.Physical and Chemical Properties Analysis
The compound has a yield of 57% and a melting point of 162–165 °C . The aromatic carbons in the benzene ring were observed as six peaks within the range δ 117.8–138.1 ppm .Scientific Research Applications
Synthesis and Biological Evaluation
A series of compounds, including those similar to N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide, have been synthesized for their potential anticancer and anti-inflammatory activities. For example, novel pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showing promising results in cytotoxic and enzyme inhibition assays (Rahmouni et al., 2016). Additionally, 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones were investigated for their antiinflammatory properties, displaying significant activity without ulcerogenic activity (Auzzi et al., 1983).
Antitubercular and Antimicrobial Activities
Compounds related to the chemical structure of interest have been explored for their antitubercular and antimicrobial activities. For instance, homopiperazine-pyrimidine-pyrazole hybrids demonstrated potent in vitro antitubercular activity against Mycobacterium tuberculosis strains, with insights from molecular docking studies highlighting the structural requirements for such activity (Vavaiya et al., 2022). Moreover, triazolino[4,3-a]pyrimidines and 5-arylazothiazoles were synthesized and exhibited high inhibition of gram-positive and gram-negative bacteria (Abdelhamid et al., 2008).
Neuropharmacological Applications
Investigations into the neuropharmacological applications of similar compounds have led to the identification of potential sigma-1 receptor antagonists, such as 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), which showed high activity in models of neurogenic pain and several neuropathic pain models (Díaz et al., 2012).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidinones and pyrazolo[1,5-a]pyrimidines, has been explored for their potential therapeutic applications. These efforts involve the development of efficient synthesis methods and the exploration of their biological activities, such as anticonvulsant and anti-tumor properties (Ghozlan et al., 2014), (Ahmed et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This enzyme plays a crucial role in cholinergic neurotransmission, and its inhibition can enhance cognition functions .
Mode of Action
The compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory . The compound was found to be a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. By preventing the breakdown of ACh, the compound increases the level of this neurotransmitter, enhancing the transmission of signals in the brain . This can lead to improved cognition and memory, which is particularly beneficial in conditions like Alzheimer’s disease .
Result of Action
The result of the compound’s action is an increase in the level of ACh in the brain, leading to enhanced cholinergic neurotransmission . This can result in improved cognitive function and memory . Therefore, this compound could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors While specific details are not available from the search results, factors such as pH, temperature, and the presence of other substances can affect the activity of the compound
Biochemical Analysis
Biochemical Properties
The compound N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide interacts with acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of acetylcholine in the brain . The compound has shown moderate inhibitory activities against AChE in vitro .
Cellular Effects
The compound’s interaction with AChE influences cell function. By inhibiting AChE, the compound can potentially alleviate symptoms of Alzheimer’s disease by increasing the level of acetylcholine, a neurotransmitter that plays a significant role in memory and learning .
Molecular Mechanism
The compound this compound exerts its effects at the molecular level through its interaction with AChE. It acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Properties
IUPAC Name |
N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7O/c36-28(23-11-10-21-6-4-5-7-22(21)18-23)29-12-13-35-27-25(19-32-35)26(30-20-31-27)34-16-14-33(15-17-34)24-8-2-1-3-9-24/h1-11,18-20H,12-17H2,(H,29,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEURIEYSKBYFBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6C=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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